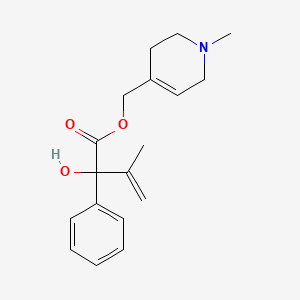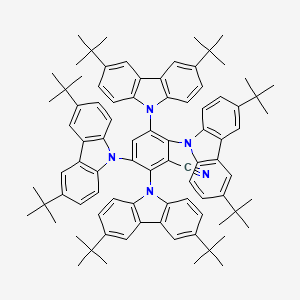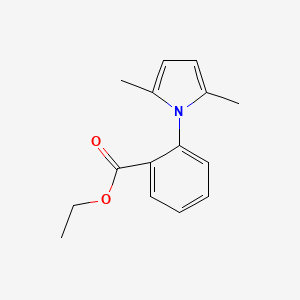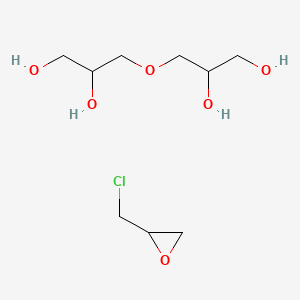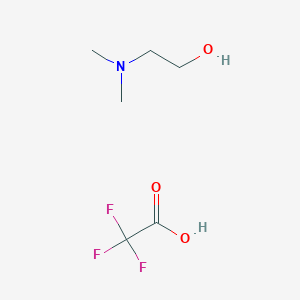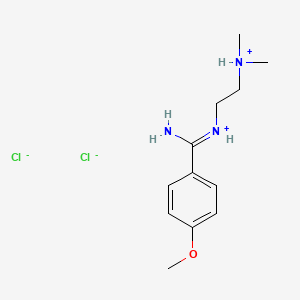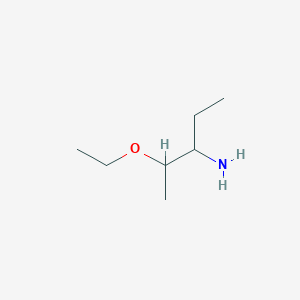![molecular formula C14H14ClN3O4 B13786866 2-[(4-Chloro-2-nitrophenyl)azo]-5,5-dimethylcyclohexane-1,3-dione CAS No. 63467-06-1](/img/structure/B13786866.png)
2-[(4-Chloro-2-nitrophenyl)azo]-5,5-dimethylcyclohexane-1,3-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[(4-Chloro-2-nitrophenyl)azo]-5,5-dimethylcyclohexane-1,3-dione is a synthetic organic compound known for its vibrant color and stability. It is commonly used as a pigment in various industrial applications, including dyes, plastics, and coatings. The compound’s unique structure, which includes an azo group and a cyclohexane ring, contributes to its distinct chemical properties and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-Chloro-2-nitrophenyl)azo]-5,5-dimethylcyclohexane-1,3-dione typically involves a diazo-coupling reaction. This process begins with the nitration of 4-chloroaniline to produce 4-chloro-2-nitroaniline. The nitroaniline is then diazotized using sodium nitrite and hydrochloric acid to form the diazonium salt. This intermediate is subsequently coupled with 5,5-dimethylcyclohexane-1,3-dione under basic conditions to yield the final azo compound.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are carefully controlled, including temperature, pH, and reactant concentrations, to optimize the efficiency and minimize by-products. The final product is purified through recrystallization or chromatography to achieve the desired purity.
Analyse Chemischer Reaktionen
Types of Reactions
2-[(4-Chloro-2-nitrophenyl)azo]-5,5-dimethylcyclohexane-1,3-dione undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as hydroxide ions, under basic conditions.
Oxidation: The azo group can be oxidized to form azoxy compounds using oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium catalyst, ethanol solvent.
Substitution: Sodium hydroxide, water or alcohol solvent.
Oxidation: Potassium permanganate, acetone solvent.
Major Products Formed
Reduction: 2-[(4-Amino-2-nitrophenyl)azo]-5,5-dimethylcyclohexane-1,3-dione.
Substitution: 2-[(4-Hydroxy-2-nitrophenyl)azo]-5,5-dimethylcyclohexane-1,3-dione.
Oxidation: 2-[(4-Chloro-2-nitrophenyl)azoxy]-5,5-dimethylcyclohexane-1,3-dione.
Wissenschaftliche Forschungsanwendungen
2-[(4-Chloro-2-nitrophenyl)azo]-5,5-dimethylcyclohexane-1,3-dione has a wide range of applications in scientific research:
Chemistry: Used as a model compound in studies of azo dye synthesis and reactivity.
Biology: Investigated for its potential as a biological stain due to its vibrant color.
Medicine: Explored for its antimicrobial properties and potential use in drug development.
Industry: Utilized as a pigment in the manufacture of dyes, plastics, and coatings due to its stability and colorfastness.
Wirkmechanismus
The compound exerts its effects primarily through its azo group, which can undergo various chemical transformations. The azo group can participate in electron transfer reactions, making it useful in redox chemistry. Additionally, the nitro and chloro substituents on the phenyl ring can influence the compound’s reactivity and interactions with other molecules. The molecular targets and pathways involved depend on the specific application, such as antimicrobial activity or dyeing processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- **2-[(4-Chloro-2-nitrophenyl)azo]-N-(2-methoxyphenyl)-3-oxobutanamide
- **1-[2-(4-Chloro-2-nitrophenyl)diazenyl]-2-naphthalenol
- **2-(2’-Nitro-4’-chlorophenylazo)-4-methyl-6-tert-butylphenol
Uniqueness
2-[(4-Chloro-2-nitrophenyl)azo]-5,5-dimethylcyclohexane-1,3-dione stands out due to its unique combination of a cyclohexane ring and an azo group, which imparts distinct chemical properties and stability. Its specific structure allows for versatile applications in various fields, making it a valuable compound in both research and industry.
Eigenschaften
CAS-Nummer |
63467-06-1 |
|---|---|
Molekularformel |
C14H14ClN3O4 |
Molekulargewicht |
323.73 g/mol |
IUPAC-Name |
2-[(4-chloro-2-nitrophenyl)diazenyl]-5,5-dimethylcyclohexane-1,3-dione |
InChI |
InChI=1S/C14H14ClN3O4/c1-14(2)6-11(19)13(12(20)7-14)17-16-9-4-3-8(15)5-10(9)18(21)22/h3-5,13H,6-7H2,1-2H3 |
InChI-Schlüssel |
YQEWWWGIXNSFGR-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(CC(=O)C(C(=O)C1)N=NC2=C(C=C(C=C2)Cl)[N+](=O)[O-])C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


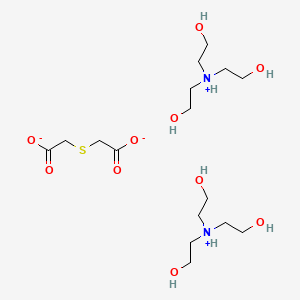
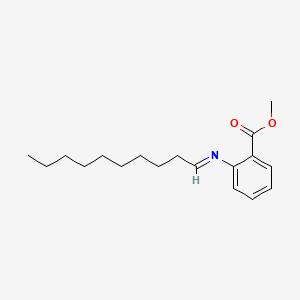
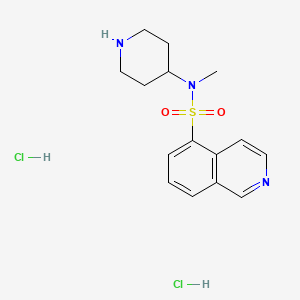
![N-[4-[4-(N-naphthalen-1-yl-4-octylanilino)phenyl]phenyl]-N-phenylnaphthalen-1-amine](/img/structure/B13786794.png)
